REACTION_CXSMILES
|
[OH:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][CH2:9]O)=[CH:4][CH:3]=1.[BrH:11]>>[OH:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][CH2:9][Br:11])=[CH:4][CH:3]=1
|
Name
|
|
Quantity
|
500 g
|
Type
|
reactant
|
Smiles
|
OC1=CC=C(C=C1)CCO
|
Name
|
|
Quantity
|
2960 g
|
Type
|
reactant
|
Smiles
|
Br
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
20 °C
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was placed in a bath at 75° C
|
Type
|
ADDITION
|
Details
|
After 2.5 h agitation 5 g of A11 seed crystals was added
|
Duration
|
2.5 h
|
Type
|
STIRRING
|
Details
|
The reaction mixture was stirred at this temperature for another 24 h
|
Duration
|
24 h
|
Type
|
CUSTOM
|
Details
|
The precipitate was isolated by filtration
|
Type
|
WASH
|
Details
|
washed with 10% aq. sodium bicarbonate solution
|
Name
|
|
Type
|
product
|
Smiles
|
OC1=CC=C(C=C1)CCBr
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 700 g | |
YIELD: PERCENTYIELD | 96% | |
YIELD: CALCULATEDPERCENTYIELD | 96.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |